5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that features a unique combination of structural motifs, including a thiazolo[3,2-b][1,2,4]triazole core, a furan ring, and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This can be achieved by cyclization reactions involving appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Attachment of the Dihydroisoquinoline Moiety: This step may involve a Mannich-type reaction or reductive amination to introduce the dihydroisoquinoline group.
Final Assembly: The final compound can be assembled through a series of condensation and cyclization reactions, ensuring the correct regiochemistry and stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the furan or phenyl rings, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), organometallic reagents (Grignard reagents, organolithium compounds)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structural features could be useful in the design of novel materials with specific electronic or photophysical properties.
Organic Synthesis: The compound can serve as a building block or intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific signaling cascades, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole Derivatives: Compounds with similar core structures but different substituents.
Furan-Containing Molecules: Other compounds featuring furan rings, which may exhibit similar reactivity.
Dihydroisoquinoline Derivatives: Molecules with dihydroisoquinoline moieties, which may have comparable biological activity.
Uniqueness
The uniqueness of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol lies in its combination of structural elements, which may confer distinct chemical and biological properties not found in other compounds. This makes it a valuable target for further research and development in various scientific fields.
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S/c25-18-8-3-7-16(13-18)20(28-11-10-15-5-1-2-6-17(15)14-28)21-23(30)29-24(32-21)26-22(27-29)19-9-4-12-31-19/h1-9,12-13,20,30H,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHZTEUYSPLKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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